

Thermodynamic Properties of 1-Naphthol: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol (α-naphthol), a derivative of naphthalene, is a crucial aromatic organic compound with significant applications in the chemical, pharmaceutical, and dye industries. Its utility as a precursor in the synthesis of various drugs, pesticides, and antioxidants underscores the importance of a thorough understanding of its physicochemical properties. For researchers, scientists, and professionals in drug development, a comprehensive knowledge of the thermodynamic properties of **1-Naphthol** is paramount for process design, safety assessments, and predicting its behavior in biological systems. This technical guide provides a detailed overview of the core thermodynamic properties of **1-Naphthol**, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Thermodynamic Data

The thermodynamic properties of **1-Naphthol** have been extensively studied through various experimental techniques. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Enthalpic and Entropic Properties of 1-Naphthol



Property	Value	Units	Method	Reference(s)
Standard Molar Enthalpy of Combustion (ΔcH°)	-4957.4	kJ/mol	Bomb Calorimetry	[1]
Standard Molar Enthalpy of Formation (solid, ΔfH°solid)	-122.0 ± 1.5	kJ/mol	Combustion Calorimetry	[2]
Standard Molar Enthalpy of Sublimation (ΔsubH°)	91.2	kJ/mol	Not Specified	[3]
Molar Enthalpy of Fusion (ΔfusH)	23.1	kJ/mol	Not Specified	[1]
Molar Entropy (S°)	Data not readily available in summarized form	J/(mol·K)	Adiabatic Calorimetry	

Table 2: Heat Capacity of 1-Naphthol

Phase	Heat Capacity (Cp)	Temperatur e (K)	Units	Method	Reference(s
Solid	166.9	298	J/(mol·K)	Not Specified	[2]
Gas	149.44	298.15	J/(mol·K)	Not Specified	[3]

Table 3: Phase Transition and Other Physical Properties



Property	Value	Units	Reference(s)
Melting Point	94-96	°C	[4]
Boiling Point	278-280	°C	[4]
Vapor Pressure	1	mm Hg @ 94 °C	[4]
Triple Point	368.2	К	[3]
Solubility in Water	866	mg/L @ 25 °C	[1]

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine these thermodynamic properties is crucial for data validation and replication.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of **1-Naphthol** is determined using a bomb calorimeter.

Methodology:

- Sample Preparation: A precisely weighed pellet (approximately 1 gram) of high-purity 1Naphthol is placed in the sample cup of the calorimeter bomb.[5] A fuse wire of known
 length and weight is connected to the electrodes, with the wire in contact with the sample
 pellet.[5]
- Bomb Assembly: A small, known volume of distilled water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.[6] The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[5]
- Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely
 measured volume of water (e.g., 2.000 liters).[5] The bucket is then placed within an
 insulating jacket to create a near-adiabatic environment.[5] The temperature of the water is
 monitored with a high-precision thermometer.



- Combustion and Data Acquisition: After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.[6] The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.[6]
- Data Analysis: The heat capacity of the calorimeter is first determined by combusting a
 standard substance with a known heat of combustion, such as benzoic acid.[7] The heat
 released by the combustion of 1-Naphthol is then calculated from the observed temperature
 rise and the heat capacity of the calorimeter. Corrections are made for the heat of
 combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the
 bomb.[4] The standard enthalpy of combustion is then calculated from the corrected heat
 release and the molar mass of 1-Naphthol.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is employed to measure the heat capacity of **1-Naphthol** as a function of temperature.

Methodology:

- Calorimeter Design: The calorimeter is designed to be a thermally isolated system, minimizing heat exchange with the surroundings.[8] This is achieved by surrounding the sample container with an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container at all times.[1]
- Sample Loading: A known mass of 1-Naphthol is placed in the sample container. The
 container is then sealed and placed within the adiabatic calorimeter.
- Heating and Measurement: A known quantity of electrical energy (heat) is supplied to the sample container, causing its temperature to rise.[9] The temperature of the sample and the adiabatic shield are continuously monitored and controlled to maintain a near-zero temperature difference between them.[1]
- Data Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature increase of the sample.[10] Measurements



are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the enthalpy of fusion of **1-Naphthol**.

Methodology:

- Sample Preparation: A small, accurately weighed sample of 1-Naphthol (typically 5-10 mg) is placed in an aluminum pan, which is then hermetically sealed.[11] An empty sealed pan is used as a reference.[12]
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
 instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a
 temperature range that encompasses the melting point of 1-Naphthol.[11]
- Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.[12] As the 1-Naphthol sample melts, it absorbs energy, resulting in a detectable endothermic peak in the DSC thermogram.
- Enthalpy Calculation: The area under the melting peak is directly proportional to the enthalpy
 of fusion.[12] The instrument's software integrates this peak area to calculate the enthalpy of
 fusion (ΔHfus) in Joules per gram, which is then converted to kJ/mol using the molar mass of
 1-Naphthol.

Biological Pathways and Analytical Workflows

In the context of drug development and toxicology, understanding the metabolic fate of **1-Naphthol** and the methods for its detection are critical.

Metabolic Pathway of Naphthalene to 1-Naphthol



1-Naphthol is a major metabolite of naphthalene, a polycyclic aromatic hydrocarbon. The metabolic activation of naphthalene is primarily mediated by the cytochrome P450 monooxygenase system.[13]



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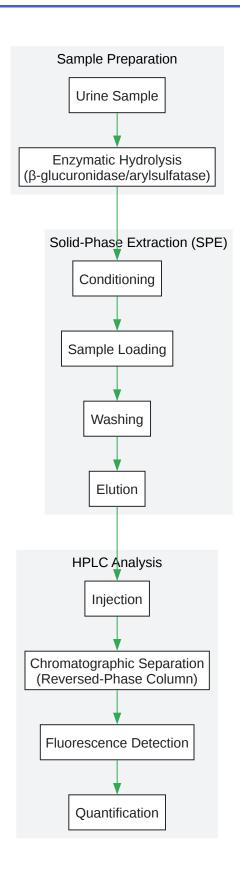
Metabolic activation of Naphthalene to **1-Naphthol**.

This metabolic pathway highlights the formation of a reactive epoxide intermediate, which can then rearrange to form **1-Naphthol**.[14] **1-Naphthol** itself can undergo further metabolism to form other compounds, such as 1,4-naphthoquinone.[3]

Experimental Workflow for 1-Naphthol Analysis in Biological Samples

The quantification of **1-Naphthol** in biological matrices like urine is essential for exposure assessment and pharmacokinetic studies. A common analytical workflow involves Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).[15]





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Workflow for **1-Naphthol** analysis in urine.



This workflow details the key steps from sample preparation, including the enzymatic release of **1-Naphthol** from its conjugates, followed by purification and concentration using SPE, and concluding with sensitive and selective quantification by HPLC with fluorescence detection.[15]

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of **1-Naphthol**, essential for its application in research and development. The tabulated data offers a quick reference for key thermodynamic parameters, while the detailed experimental protocols provide insights into the methodologies for their determination. Furthermore, the visualization of the metabolic pathway and an analytical workflow offers a broader context for the importance of understanding the physicochemical properties of **1-Naphthol** in biological and analytical sciences. This comprehensive overview is intended to support the scientific community in the safe and effective use of this versatile compound.

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